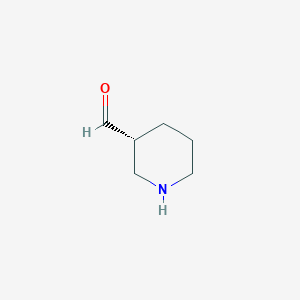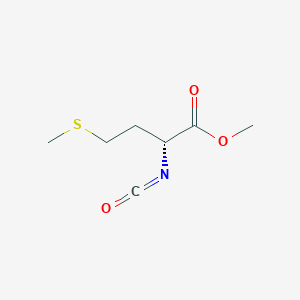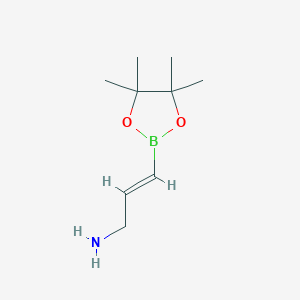
(3R)-piperidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-Piperidine-3-carbaldehyde is an organic compound with the molecular formula C6H11NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3R)-Piperidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of (3R)-piperidine-3-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of the corresponding nitrile or imine derivatives. This method offers higher yields and is more scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (3R)-Piperidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (3R)-piperidine-3-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to (3R)-piperidine-3-methanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: (3R)-Piperidine-3-carboxylic acid.
Reduction: (3R)-Piperidine-3-methanol.
Substitution: Depending on the nucleophile, various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(3R)-Piperidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is a key intermediate in the production of drugs used to treat neurological disorders and other medical conditions.
Industry: The compound is utilized in the manufacture of fine chemicals, agrochemicals, and specialty materials.
Mecanismo De Acción
The mechanism of action of (3R)-piperidine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. For example, it can be converted into compounds that inhibit enzymes or modulate receptor activity, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
(3S)-Piperidine-3-carbaldehyde: The enantiomer of (3R)-piperidine-3-carbaldehyde, with similar chemical properties but different biological activities.
Piperidine-4-carbaldehyde: A structural isomer with the aldehyde group at the 4-position instead of the 3-position.
Piperidine-2-carbaldehyde: Another structural isomer with the aldehyde group at the 2-position.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and structural isomers. This uniqueness makes it a valuable intermediate in the synthesis of chiral drugs and other specialized compounds.
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
(3R)-piperidine-3-carbaldehyde |
InChI |
InChI=1S/C6H11NO/c8-5-6-2-1-3-7-4-6/h5-7H,1-4H2/t6-/m1/s1 |
Clave InChI |
GPRQUTDXGQDKEQ-ZCFIWIBFSA-N |
SMILES isomérico |
C1C[C@H](CNC1)C=O |
SMILES canónico |
C1CC(CNC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoicacid](/img/structure/B15306825.png)
![Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15306832.png)




![3-[4-(Difluoromethyl)phenyl]-5-methylaniline](/img/structure/B15306881.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)
![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)



![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
